1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide -

1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide

Catalog Number: EVT-4968367
CAS Number:
Molecular Formula: C18H27N3O3S
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

1'-[(2-Methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide acts as a tachykinin NK(1) receptor antagonist. [] By blocking the action of substance P at the NK(1) receptor, this compound interferes with the signaling pathways responsible for transmitting pain signals, influencing smooth muscle contraction, and modulating inflammatory responses. []

Applications
  • Investigating the role of the NK(1) receptor: By blocking this receptor, researchers can study the physiological and pathological roles of substance P and other tachykinins in various biological processes. []
  • Developing novel therapeutic agents: The compound served as a starting point for developing more potent and selective NK(1) receptor antagonists with improved pharmacological profiles. [, ]
  • Inflammatory diseases: Studies explored its potential in treating inflammatory conditions where substance P contributes to the inflammatory process. []
  • Pain management: Its ability to inhibit sensory nerve activation and block substance P release makes it relevant to research on pain pathways and potential analgesic therapies. [, , ]
  • Respiratory diseases: Research examined its effects on airway inflammation and bronchoconstriction, particularly in models of asthma and gastroesophageal reflux. [, ]
  • Bladder function disorders: Studies investigated its effects on bladder function, particularly in relation to overactive bladder and related conditions. []
Future Directions

References: []: Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. []: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. []: The cannabinoid receptor agonist WIN 55212-2 inhibits neurogenic inflammations in airway tissues. []: Cannabinoid CB(2) receptor activation prevents bronchoconstriction and airway oedema in a model of gastro-oesophageal reflux. []: Cannabinoid receptor agonists inhibit sensory nerve activation in guinea pig airways. []: A Novel Role of Cannabinoids: Implication in the Fever Induced by Bacterial Lipopolysaccharide.

Carpipramine

  • Compound Description: Carpipramine (1′-[3-(10,11-dihydro-5H-dibenz[b, f]-azepin-5-yl)propyl][1,4′-bipiperidine]-4′-carboxamide) is an antagonist that blocks α1 and α2-adrenoceptors. It is clinically used as an antipsychotic agent. []

Clocapramine

  • Compound Description: Clocapramine is structurally similar to carpipramine and shares its antipsychotic properties. []
  • Relevance: Both clocapramine and 1'-[(2-methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide feature the 1,4'-bipiperidine-4'-carboxamide core. [] They are differentiated by the substituent on the piperidine nitrogen. Clocapramine, like carpipramine, highlights the exploration of diverse tricyclic substituents for achieving desired pharmacological effects.

Pipamperone

  • Compound Description: Pipamperone (1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'- carboxamide), also known as Dipiperon, is another compound structurally related to the main compound. []
  • Relevance: Both pipamperone and 1'-[(2-methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide share the central 1,4'-bipiperidine-4'-carboxamide scaffold. [] This common core structure suggests that both compounds might interact with similar biological targets. The key difference lies in the substituent attached to the piperidine nitrogen. In pipamperone, a [4-(4-fluorophenyl)-4-oxobutyl] group replaces the (2-methylphenyl)sulfonyl moiety found in the main compound.

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3 in the first paper)

  • Compound Description: This compound serves as an intermediate in the synthesis of a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, investigated for their α-glucosidase and acetylcholinesterase inhibitory potential. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides (Compounds 7a-l in the first paper)

  • Compound Description: This series represents the final compounds synthesized in the first paper. [] These molecules were evaluated for their potential to inhibit α-glucosidase and acetylcholinesterase. []
  • Relevance: Structurally similar to 1'-[(2-methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide, these compounds possess a (2-methylphenyl)sulfonamide group. [] They are distinguished by the presence of a 2,3-dihydro-1,4-benzodioxin-6-yl ring linked to the sulfonamide nitrogen and an acetamide moiety connected to the same nitrogen. These variations signify the introduction of different functionalities and linkers to the core sulfonamide structure for exploring their impact on enzyme inhibition.

Properties

Product Name

1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide

IUPAC Name

1-(2-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C18H27N3O3S/c1-15-7-3-4-8-16(15)25(23,24)21-13-9-18(10-14-21,17(19)22)20-11-5-2-6-12-20/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,19,22)

InChI Key

WKDMASKQOSJOTK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.